(4-Iodo-piperidin-1-yl)-acetic acid

Description

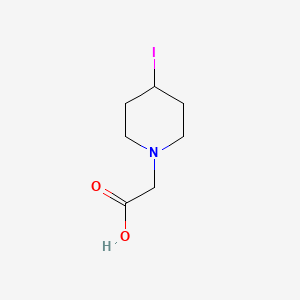

(4-Iodo-piperidin-1-yl)-acetic acid is a piperidine derivative featuring an iodine substituent at the 4-position of the piperidine ring and an acetic acid group attached to the nitrogen atom. Its molecular formula is C₇H₁₂INO₂, with a molecular weight of 285.09 g/mol.

Properties

IUPAC Name |

2-(4-iodopiperidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12INO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETCJAUCWUTRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1I)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-piperidin-1-yl)-acetic acid typically involves the iodination of piperidine derivatives followed by the introduction of the acetic acid group. One common method involves the reaction of piperidine with iodine in the presence of a suitable oxidizing agent to form the iodinated piperidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-piperidin-1-yl)-acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the piperidine ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include azido-piperidinyl acetic acid or thiol-piperidinyl acetic acid.

Oxidation: Products include N-oxide derivatives.

Reduction: Products include deiodinated piperidinyl acetic acid.

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes

The synthesis of (4-Iodo-piperidin-1-yl)-acetic acid typically involves the iodination of piperidine derivatives followed by the introduction of the acetic acid group. A common method includes:

- Iodination : Piperidine reacts with iodine in the presence of an oxidizing agent.

- Formation of Acetic Acid Derivative : The iodinated piperidine is then reacted with chloroacetic acid under basic conditions to yield this compound.

Reactivity

The compound can undergo various reactions such as:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation Reactions : The piperidine ring can be oxidized to form N-oxides.

- Reduction Reactions : It can be reduced to remove the iodine atom or modify the piperidine structure.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives that can lead to new compounds with desirable properties.

Biology

The compound is being studied for its interactions with biological macromolecules, particularly in relation to enzyme inhibition and receptor binding. For instance, research indicates that derivatives of piperidine compounds can act as inhibitors for specific enzymes involved in metabolic pathways, showcasing their potential in drug design and development .

Medicine

In the medical field, this compound is investigated for its therapeutic properties. Notably:

- Potential Treatment for Diseases : It has been suggested as a precursor for developing drugs aimed at treating conditions like age-related macular degeneration (AMD) and metabolic disorders .

- Pharmacological Studies : Studies have shown that compounds related to this structure may exhibit antihyperalgesic effects, indicating potential applications in pain management .

Industry

This compound is utilized in producing specialty chemicals and intermediates. Its unique chemical properties make it suitable for developing new materials, such as polymers or coatings, which have applications across various industrial sectors.

Table 1: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthesis of various organic compounds |

| Biology | Interaction with biological macromolecules | Potential enzyme inhibitors identified |

| Medicine | Therapeutic properties | Investigated for AMD treatment; antihyperalgesic effects noted |

| Industry | Production of specialty chemicals | Utilized in creating new materials |

Case Study: Inhibition of Enzymes

A study on piperidine derivatives highlighted their role as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase, showcasing their potential against Mycobacterium tuberculosis (Mtb) infections. The analogs demonstrated improved pharmacokinetic parameters and synergy with other agents, achieving significant sterilization rates in vivo .

Mechanism of Action

The mechanism of action of (4-Iodo-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds, contributing to the overall binding stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Iodo-piperidin-1-yl)-acetic acid with key analogs:

Research Findings and Industrial Relevance

- Synthetic Utility : Piperidine-acetic acid derivatives are versatile intermediates. For example, [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid is used to synthesize protease inhibitors , while Fmoc-protected analogs enable controlled peptide elongation .

- Ethoxycarbonyl and Fmoc derivatives necessitate standard lab precautions (gloves, ventilation) .

- Market Trends : Despite its discontinuation, this compound’s niche applications in radiochemistry highlight the demand for halogenated building blocks in drug discovery .

Biological Activity

(4-Iodo-piperidin-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom enhances its reactivity and interaction with biological macromolecules, making it a valuable candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's structure includes a piperidine ring, an acetic acid moiety, and an iodine atom, which collectively influence its biological activity. The iodine atom can engage in halogen bonding, enhancing the compound's binding affinity to various targets such as enzymes and receptors. The piperidine ring is known to interact with hydrophobic regions in proteins, while the acetic acid part can form hydrogen bonds, contributing to binding stability.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈I₁N₁O₂ |

| Molecular Weight | 236.05 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water and organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines. For instance, compounds with similar piperidine structures have demonstrated significant cytotoxic effects against leukemia cell lines .

- Cholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : Some studies suggest that related piperidine derivatives possess antimicrobial activity against various bacterial strains, highlighting their potential in developing new antibiotics .

Case Studies

Several studies have investigated the biological implications of this compound:

- Anticancer Studies : A study assessed the cytotoxicity of related piperidine compounds against human leukemia cell lines using MTS assays. The results indicated that these compounds could significantly reduce cell viability, with IC50 values comparable to established chemotherapeutics .

- Cholinesterase Inhibition : Research conducted on piperidine derivatives revealed their potential as cholinesterase inhibitors. The structure-activity relationship analysis indicated that modifications in the piperidine ring could enhance inhibitory potency against AChE .

- Antimicrobial Screening : A series of synthesized piperidine derivatives were tested for their antibacterial efficacy against Salmonella typhi and Bacillus subtilis. Results showed moderate to strong antibacterial activity, suggesting a promising avenue for further development in antimicrobial therapies .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.